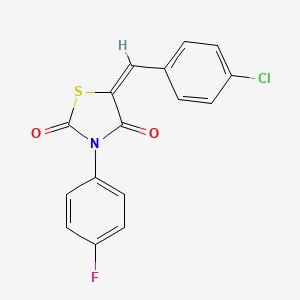![molecular formula C19H21NO2 B5263683 (E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B5263683.png)
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of (E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature, and the product is obtained after recrystallization from ethanol .
Análisis De Reacciones Químicas
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis. It also exhibits anti-inflammatory and anticancer activities by modulating signaling pathways and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one can be compared with other similar compounds such as:
4-(dimethylamino)phenyl isocyanate: This compound has similar structural features but contains an isocyanate group instead of a ketone group.
4-methoxyphenethylamine: This compound has a similar aromatic ring structure but contains an amine group instead of a ketone group.
Dichloroaniline: This compound has a similar aromatic ring structure but contains chlorine atoms instead of a dimethylamino group.
The uniqueness of this compound lies in its combination of the dimethylamino and ethoxy groups, which contribute to its diverse biological activities and applications.
Propiedades
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-12-8-16(9-13-18)19(21)14-7-15-5-10-17(11-6-15)20(2)3/h5-14H,4H2,1-3H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIILXUAHZDRSNN-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid](/img/structure/B5263615.png)
![Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B5263619.png)
![1-[6-(3-METHYL-2-THIENYL)-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5263621.png)

![4-[2-(2-fluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5263636.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)piperidine](/img/structure/B5263642.png)
![3-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5263649.png)
![3-(4-methylphenyl)-N-(2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}ethyl)acrylamide](/img/structure/B5263657.png)
![(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5263658.png)
![7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5263675.png)
![4-chloro-N-{3-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5263689.png)
![4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5263690.png)
![1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-azepanamine hydrochloride](/img/structure/B5263697.png)
